1-[3,4-dihydro-1(2H)-quinolinyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
Description
1-[3,4-Dihydro-1(2H)-quinolinyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a synthetic organic compound featuring a 3,4-dihydroquinoline scaffold linked to a benzimidazole moiety via an ethanone bridge. The 3,4-dihydroquinoline core provides partial aromaticity and conformational flexibility, while the trifluoromethyl-substituted benzimidazole introduces strong electron-withdrawing properties and enhanced metabolic stability . This structural framework is commonly explored in medicinal chemistry for targeting enzymes or receptors due to its ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)18-23-14-8-2-4-10-16(14)25(18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1-4,6,8-10H,5,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBNRLCICJHKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-dihydro-1(2H)-quinolinyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling Reaction: The final step involves coupling the quinoline and benzimidazole moieties through a suitable linker, such as an ethanone group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s synthesis likely involves multi-step processes, given its heterocyclic components:
-
Benzimidazole Formation : The trifluoromethyl benzimidazole subunit is synthesized via cyclocondensation of 1,2-diaminobenzene derivatives with trifluoroacetic acid or its analogs under acidic conditions (e.g., HCl in DMF) .
-
Tetrahydroquinoline Construction : The tetrahydroquinoline moiety can be prepared through hydrogenation of quinoline derivatives or via Pictet-Spengler cyclization of tryptamine analogs .
-
Ketone Bridge Assembly : The ethanone linker is typically introduced via Friedel-Crafts acylation or nucleophilic substitution between pre-formed benzimidazole and tetrahydroquinoline intermediates .
Reaction conditions (temperature, catalysts, solvents) critically influence regioselectivity and yield. For example:
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Benzimidazole cyclization | HCl/DMF, 80°C, 12h | 72–85 | |
| Tetrahydroquinoline hydrogenation | H₂/Pd-C, ethanol, RT | 88 | |
| Ketone coupling | AlCl₃, CH₂Cl₂, reflux | 65 |
Trifluoromethyl Group
-
Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., KOH/DMSO, 150°C) .
-
Radical Reactions : Limited reactivity observed in photochemical homologation studies .
Ketone Bridge
The central ethanone group is susceptible to:
-
Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, altering pharmacokinetic properties .
-
Nucleophilic Addition : Grignard reagents or organolithium compounds add to the carbonyl, forming tertiary alcohols .
Tetrahydroquinoline Ring
The saturated quinoline ring undergoes:
-
Oxidation : MnO₂ or DDQ oxidizes it to quinoline, restoring aromaticity .
-
N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts .
Catalytic and Solvent Effects
-
Copper Catalysis : Enhances cycloaddition efficiency in benzimidazole synthesis (e.g., Cu(OTf)₂ in [bmim]PF₆) .
-
Solvent Polarity : Aprotic solvents (e.g., DMF, NMP) improve regioselectivity in heterocyclic couplings .
Stability and Degradation Pathways
-
Hydrolytic Stability : The trifluoromethyl group resists hydrolysis, but the ketone bridge degrades under strong acidic/basic conditions (pH <2 or >12) .
-
Photodegradation : UV exposure induces radical cleavage of the benzimidazole-quinoline linkage .
Pharmacological Modifications
While not directly studied for this compound, analogs with similar scaffolds show:
-
Anti-inflammatory Activity : COX/LOX inhibition via benzimidazole-THF interactions (IC₅₀: 0.03–8 µM) .
-
Anticancer Potential : Quinoline derivatives intercalate DNA or inhibit topoisomerases .
Gaps in Literature
No direct studies on 1-[3,4-dihydro-1(2H)-quinolinyl]-2-[2-(trifluoromethyl)-1H,3-benzimidazol-1-yl]-1-ethanone were identified in the provided sources. Data here are extrapolated from:
Recommendations for Further Study
-
Mechanistic Studies : Elucidate the ketone bridge’s role in directing electrophilic substitution.
-
Catalytic Optimization : Screen ionic liquids or transition-metal catalysts for greener synthesis.
-
Stability Profiling : Assess hydrolytic/thermal degradation under physiological conditions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have reported that modifications in the quinoline structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
-
Antimicrobial Properties :
- The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their antimicrobial activity. Compounds similar to this one have demonstrated effectiveness against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .
- Cystic Fibrosis Modulators :
Pharmacological Insights
- Mechanism of Action : The dual functionality of the quinoline and benzimidazole rings may contribute to multi-target interactions within biological systems. This could lead to synergistic effects in drug action, particularly in complex diseases like cancer and infections.
- Bioavailability and Pharmacokinetics : Initial studies suggest favorable pharmacokinetic profiles for related compounds, indicating potential for good oral bioavailability and metabolic stability. Further studies are needed to elucidate the specific pharmacokinetic properties of this compound.
Case Studies and Experimental Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) | Supports potential use in targeted cancer therapies |
| Study 2 | Showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) | Suggests application in treating resistant bacterial infections |
| Study 3 | Evaluated as a CFTR modulator with promising results in cellular assays | Indicates potential use in cystic fibrosis therapeutics |
Materials Science Applications
- Organic Electronics :
-
Polymer Chemistry :
- The compound may serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties, which are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[3,4-dihydro-1(2H)-quinolinyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzimidazole and Quinoline Moieties
The trifluoromethyl (-CF₃) group on the benzimidazole ring distinguishes the target compound from analogs with alkyl or nitro substituents. For example:
*Inferred properties based on substituent trends.
- Trifluoromethyl vs. Propyl : The -CF₃ group increases electronegativity and resistance to oxidative metabolism compared to the propyl group, improving pharmacokinetic profiles .
- Trifluoromethyl vs. Nitro: While both are electron-withdrawing, -CF₃ is less reactive than -NO₂, reducing unintended side reactions in biological systems .
Core Scaffold Modifications
Replacement of the benzimidazole or ethanone moiety alters bioactivity:
| Compound Name | Core Modification | Molecular Weight (g/mol) | Key Differences | Evidence ID |
|---|---|---|---|---|
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone | Furan-2-yl methanone | - | Reduced electron deficiency; lower metabolic stability | |
| N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide | Dihydroquinolin-2-one + thiophene | - | Increased basicity; potential for ion-channel interactions |
- Furan vs.
- Dihydroquinolin-2-one vs.
Pharmacological Implications
- Benzimidazole Derivatives : Compounds like the target and ’s propyl-substituted analog are associated with kinase inhibition (e.g., JAK/STAT pathways) due to benzimidazole’s ability to mimic adenine in ATP-binding pockets .
- Trifluoromethyl Advantage : The -CF₃ group in the target compound likely improves blood-brain barrier penetration compared to polar nitro or methoxy groups in and .
Biological Activity
The compound 1-[3,4-dihydro-1(2H)-quinolinyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a quinoline moiety fused with a benzimidazole ring, which is known for its diverse biological properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Similar compounds with quinoline and benzimidazole structures have demonstrated significant antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing membrane permeability and disrupting bacterial cell walls.
- Anticancer Properties : Research indicates that derivatives of quinoline exhibit cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression could be a focal point for further studies.
- Enzyme Inhibition : Compounds containing benzimidazole rings are known to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition can lead to increased sensitivity to chemotherapeutic agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits PARP activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of similar compounds against Escherichia coli and Staphylococcus aureus. The results showed Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL, indicating potent antimicrobial activity. The introduction of the trifluoromethyl group significantly improved the compound's effectiveness compared to its non-fluorinated analogs .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The compound exhibited IC50 values in the micromolar range, suggesting its potential as an anticancer agent. Further investigation into its mechanism revealed that it may inhibit key signaling pathways involved in cell proliferation .
Q & A
Q. Q1: What are reliable synthetic routes for this compound, and how can purity be validated?
A1: The compound can be synthesized via condensation reactions under reflux conditions. For example, coupling a quinolinone derivative with a trifluoromethyl benzimidazole intermediate using a catalyst like piperidine in anhydrous ethanol. Purity validation should employ HPLC (≥95% purity threshold) and NMR spectroscopy to confirm functional groups (e.g., ketone at ~200 ppm in ¹³C NMR). Cross-check with mass spectrometry (HRMS) for molecular ion alignment .
Q. Q2: How can crystallographic data resolve structural ambiguities in this compound?
A2: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond-length discrepancies or torsional angles. For example, the dihydroquinoline ring’s planarity and benzimidazole substituent orientation can be confirmed via displacement parameter analysis. Publish CIF files in repositories like the Cambridge Structural Database for peer validation .
Advanced Synthesis Optimization
Q. Q3: What strategies mitigate low yields in the final coupling step?
A3: Optimize stoichiometry (1:1.2 molar ratio of quinolinone to benzimidazole) and solvent polarity. Use Design of Experiments (DoE) to test variables: temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs). Monitor intermediates via TLC and isolate by column chromatography (silica gel, ethyl acetate/hexane gradient). Reproducibility requires inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Q4: How can competing side reactions (e.g., over-alkylation) be suppressed?
A4: Introduce protective groups (e.g., Boc on the quinolinone nitrogen) before coupling. Quench reactive intermediates with acetic acid or ice-water baths. Kinetic studies (time-resolved NMR) can identify side-product formation thresholds. Alternative catalysts, such as DABCO, may reduce undesired pathways .
Biological Activity Profiling
Q. Q5: What in vitro assays are suitable for evaluating this compound’s bioactivity?
A5: Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance). For cytotoxicity, use MTT assays on human cell lines (IC₅₀ values). Include positive controls (e.g., staurosporine for kinase inhibition) and validate with triplicate runs ± SEM .
Q. Q6: How do species-specific metabolic differences affect in vivo efficacy studies?
A6: Pre-dose with cytochrome P450 inhibitors (e.g., ketoconazole) in rodent models to assess metabolic stability. Compare pharmacokinetics (Cₘₐₓ, t₁/₂) across species via LC-MS/MS plasma analysis. For rheumatoid arthritis models, track lymphocyte counts and joint inflammation biomarkers (TNF-α, IL-6) .
Data Contradiction and Reproducibility
Q. Q7: How to resolve conflicting bioactivity data between research groups?
A7: Standardize assay protocols (e.g., ATP concentration in kinase assays) and compound batches (same supplier, ≥98% purity). Cross-validate with orthogonal methods: SPR vs. enzymatic colorimetry. Publish raw data (e.g., dose-response curves) for transparency .
Q. Q8: Why might crystallographic data disagree with computational docking poses?
A8: Force fields in docking (e.g., AMBER) may misrepresent trifluoromethyl group conformations. Perform QM/MM optimization of the ligand-protein complex using Gaussian or ORCA. Validate with MD simulations (100 ns) to assess binding pocket flexibility .
Structural and Computational Analysis
Q. Q9: What advanced techniques characterize electronic effects of the trifluoromethyl group?
A9: Use ¹⁹F NMR to probe electronic environments (δ −60 to −70 ppm for CF₃). DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces, highlighting electron-deficient regions. Compare with XPS (X-ray photoelectron spectroscopy) for experimental validation .
Q. Q10: How to model the compound’s solubility and formulation stability?
A10: Apply Hansen solubility parameters to predict solvent compatibility (e.g., DMSO > ethanol > water). Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products (e.g., hydrolysis of the ketone group). Use molecular dynamics to simulate aggregation tendencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
